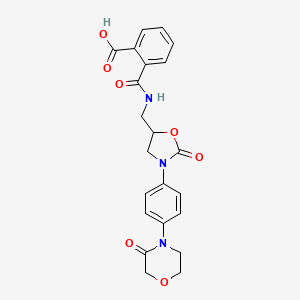![molecular formula C11H12ClN5 B14111147 Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-](/img/structure/B14111147.png)
Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazole derivatives typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines, leading to the formation of key intermediates. These intermediates undergo annellation to generate the maleimide moiety of the bicyclic structure . Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been explored to access various 1,6 di-substituted derivatives .
Industrial Production Methods
Industrial production methods for Pyrrolo[3,4-c]pyrazole derivatives often involve scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed coupling reactions is particularly advantageous due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
Pyrrolo[3,4-c]pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the C-6 position, are common and can be facilitated by palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki–Miyaura and Buchwald–Hartwig coupling reactions.
Major Products
The major products formed from these reactions include various substituted Pyrrolo[3,4-c]pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
科学的研究の応用
作用機序
The mechanism of action of Pyrrolo[3,4-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, as phosphatase inhibitors, these compounds can modulate the activity of enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Pyrrolo[3,4-c]pyrazole derivatives can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: These compounds also feature a fused bicyclic system and exhibit similar biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their cytotoxic activities against various cancer cell lines.
1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally similar and have been studied for their biomedical applications.
The uniqueness of Pyrrolo[3,4-c]pyrazole derivatives lies in their specific substitution patterns and the resulting biological activities, which can be fine-tuned for targeted applications .
特性
分子式 |
C11H12ClN5 |
|---|---|
分子量 |
249.70 g/mol |
IUPAC名 |
5-(6-chloro-5-methylpyrimidin-4-yl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C11H12ClN5/c1-7-10(12)13-6-14-11(7)17-4-8-3-15-16(2)9(8)5-17/h3,6H,4-5H2,1-2H3 |
InChIキー |
INMUVIIDFPSEHC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN=C1Cl)N2CC3=C(C2)N(N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


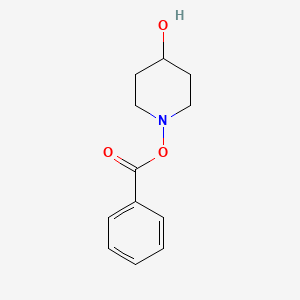
![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)

![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
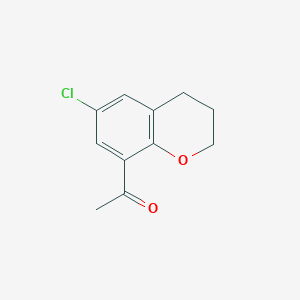
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)
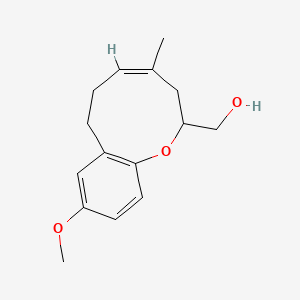
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
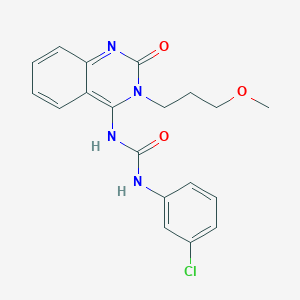
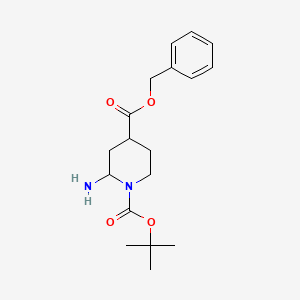
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111139.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)
